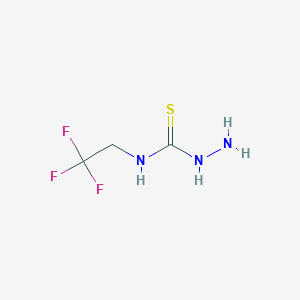

1-Amino-3-(2,2,2-trifluoroethyl)thiourea

Description

Properties

IUPAC Name |

1-amino-3-(2,2,2-trifluoroethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N3S/c4-3(5,6)1-8-2(10)9-7/h1,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDLMDHLOFBFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Amino-3-(2,2,2-trifluoroethyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its biological efficacy.

Chemical Structure

The structural formula of this compound can be represented as follows:

This configuration allows for various interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties. Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, tetrafluorophenyl derivatives demonstrated superior antibacterial effects compared to their non-fluorinated counterparts .

| Compound Type | Activity Level |

|---|---|

| Tetrafluorophenyl | High |

| Trifluoromethyl | Moderate |

| Non-fluorinated | Low |

Anticancer Activity

Research has highlighted the anticancer potential of thiourea derivatives. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. This effect is attributed to the compound's ability to interfere with critical signaling pathways involved in cell growth and survival .

Case Study:

In a study involving human glioma cells, this compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival kinases .

Anti-inflammatory Properties

Thioureas are also recognized for their anti-inflammatory effects. The trifluoroethyl group appears to enhance these properties by modulating inflammatory cytokine production. Experimental models have shown that treatment with thiourea derivatives results in decreased levels of pro-inflammatory markers such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The biological activity of thioureas is influenced by their structural components. The presence of the trifluoroethyl group has been correlated with increased potency in various assays:

- Lipophilicity: The trifluoroethyl group increases the hydrophobic character of the molecule, enhancing membrane permeability.

- Metabolic Stability: Fluorinated compounds often exhibit improved resistance to metabolic degradation.

- Binding Affinity: The ability to form hydrogen bonds and other interactions with target proteins is enhanced by the unique electronic properties of fluorinated groups .

Scientific Research Applications

Organic Synthesis

Thiotrifluoromethylation Reactions

1-Amino-3-(2,2,2-trifluoroethyl)thiourea plays a significant role in thiotrifluoromethylation reactions. It facilitates the formation of C–S bonds through a mechanism that involves the generation of CF₃ radicals from Togni reagents. This reaction pathway allows for the synthesis of trifluoromethylated thiazolines and thiazines, which are important scaffolds in medicinal chemistry .

| Reaction Type | Product Type | Yield (%) | Notes |

|---|---|---|---|

| Thiotrifluoromethylation | 2-amino-thiazolines | 62-76 | Requires Togni reagent and TFA |

| Thiotrifluoromethylation | 2-amino-thiazines | Moderate | Robust process with good scalability |

Mechanistic Insights

The compound's ability to act as both a reducing agent and an S-source is critical in these reactions. Unlike other thiol or thioamide sources, thiourea uniquely facilitates the release of CF₃ radicals, enabling efficient alkene trifluoromethylation followed by cyclization .

Medicinal Chemistry

Development of BACE-1 Inhibitors

The derivatives of this compound have been investigated for their potential as inhibitors of the beta-secretase enzyme (BACE-1), which is a therapeutic target for Alzheimer's disease. The synthesis of these compounds has led to the discovery of novel molecules that exhibit promising inhibitory activity against this enzyme .

Antibacterial Activity

Recent studies have shown that thiourea derivatives exhibit significant antibacterial properties against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values indicate that these compounds can be as effective as traditional antibiotics like ceftriaxone .

| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Ceftriaxone |

|---|---|---|---|

| Thiourea Derivative 1 | E. faecalis | 40-50 | Comparable |

| Thiourea Derivative 2 | P. aeruginosa | 30 | Comparable |

Biological Applications

Cytotoxicity Studies

The cytotoxic effects of thiourea derivatives have been evaluated in various cancer cell lines. Notably, certain derivatives demonstrated low IC₅₀ values in U937 cells, indicating potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the thiourea scaffold can enhance biological activity.

Drug Resistance Studies

Interestingly, some compounds maintained efficacy against drug-resistant cell lines, highlighting their potential utility in treating resistant strains of bacteria and cancer cells .

Comparison with Similar Compounds

Key Observations :

- Aromatic substituents (e.g., phenyl in ) enhance π-π stacking interactions in crystal structures, as seen in the dihedral angle of 44.9° between phenyl and thiourea groups in 1-(2-aminoethyl)-3-phenylthiourea .

Reactivity Trends :

- Acyl thioureas (e.g., 1-(3-Carboxyphenyl)-2-thiourea) exhibit enhanced solubility in polar solvents due to carboxylic acid groups .

Crystallographic and Spectroscopic Data

- This compound: No crystallographic data is provided, but collision cross-section predictions () suggest a compact structure due to the CF₃ group .

- 1-(2-Chloro-5-nitrophenyl)-3-(2,2-dimethylpropionyl)thiourea : Exhibits intramolecular N-H···O and C-H···S hydrogen bonds, with π-π stacking (centroid distance: 4.29 Å) stabilizing the crystal lattice .

Preparation Methods

Isothiocyanate-Based Method

This classical approach involves the direct formation of unsymmetrical thioureas by reacting aliphatic isothiocyanates (including 2,2,2-trifluoroethyl isothiocyanate) with primary or secondary amines. The key steps are:

- Formation of thiourea intermediate by nucleophilic attack of the amine on the isothiocyanate.

- Subsequent functionalization such as alkylation and cyclization for further derivatization (e.g., tetrazole synthesis).

- Straightforward reaction.

- Moderate to good yields (up to 81% in some cases).

- Modest overall success rate (~37%).

- Limited by availability and volatility of isothiocyanates.

- Less tolerant to diverse functional groups.

BTTC-Based Method (Preferred)

The BTTC-based method uses bis(2,2,2-trifluoroethyl)thiocarbamate as a reagent to generate unsymmetrical thioureas in a stepwise manner:

- Step 1: Primary amine reacts with BTTC to form an intermediate.

- Step 2: Secondary amine is added to form the unsymmetrical thiourea (1-Amino-3-(2,2,2-trifluoroethyl)thiourea).

- Step 3: Optional alkylation with agents like 1,3-propane sultone.

- Step 4: Cyclization with sodium azide for tetrazole formation, if desired.

This method avoids the direct use of isothiocyanates and allows better control over regioselectivity and substrate scope.

- Higher success rate (67%).

- Higher yields (up to 92%).

- Broad functional group tolerance (alcohols, esters, amides, sulfonamides).

- Wide availability of starting amines compared to isothiocyanates.

- Amenable to combinatorial and parallel synthesis for library generation.

Reaction Conditions and Catalysts

- The BTTC reagent can be synthesized from thiophosgene and trifluoroethanol.

- Reactions are typically conducted under mild conditions compatible with a variety of functional groups.

- Hydrogenation steps for related intermediates can be performed at atmospheric pressure using a hydrogen balloon and appropriate catalysts (e.g., palladium-based) when required for hydrogenolysis.

Comparative Data Table of Methods

| Feature | Isothiocyanate-Based Method | BTTC-Based Method |

|---|---|---|

| Starting materials | Aliphatic isothiocyanates | Bis(2,2,2-trifluoroethyl)thiocarbamate + amines |

| Success rate | ~37% | ~67% |

| Yield | Up to 81% | Up to 92% |

| Functional group tolerance | Moderate | High |

| Substrate availability | Limited (volatile isothiocyanates) | Broad (commercial amines) |

| Regioselectivity control | Limited | High |

| Suitability for combinatorial synthesis | Moderate | Excellent |

| Scalability | Moderate | High |

Research Findings and Applications

- The BTTC-based method enabled the synthesis of a 559-member library of 5-aminotetrazoles with diverse substitution patterns, demonstrating the utility of this compound as a key intermediate.

- The method tolerates a wide range of polar functional groups, making it suitable for lead-oriented synthesis in drug discovery.

- Virtual chemical space analysis revealed the BTTC method could theoretically access over 7 million feasible 5-aminotetrazole structures, significantly expanding the accessible chemical diversity.

- The method avoids toxic reagents such as mercury salts used in alternative desulfurization steps, enhancing safety and environmental compatibility.

Summary of Experimental Protocol (BTTC-Based)

- Reagents: Bis(2,2,2-trifluoroethyl)thiocarbamate, primary amine, secondary amine.

- Procedure: Sequential addition of amines to BTTC under controlled conditions, followed by alkylation and azide cyclization if needed.

- Purification: Reverse-phase HPLC or standard chromatographic techniques.

- Yields: Typically 67% success rate with yields up to 92%.

Notes on Hydrogenation and Salt Formation

- Some synthetic routes involving hydrogenolysis of intermediates use hydrogen gas at atmospheric pressure with catalysts.

- The final compound can be converted into various acid salt forms (chloride, bromide, trifluoroacetate, mesylate, sulfate, phosphate) to improve stability or solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3-(2,2,2-trifluoroethyl)thiourea, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic addition of 2,2,2-trifluoroethylamine to a substituted isothiocyanate. Key parameters include solvent choice (e.g., ethanol or ethyl acetate), temperature (room temperature vs. reflux), and stoichiometric ratios. For example, analogous thiourea derivatives like 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea achieved 94% yield using tetrahydrofuran as a solvent and controlled stoichiometry of reactants . Purity is enhanced via recrystallization in chloroform or ethanol.

Q. How can spectroscopic techniques (NMR, FTIR, XRD) characterize the structural features of this thiourea derivative?

- Methodological Answer :

- NMR : H NMR confirms the presence of NH protons (δ 8.5–10.5 ppm) and trifluoroethyl groups (δ 3.5–4.5 ppm for CFCH).

- FTIR : Stretching vibrations at ~1250 cm (C=S) and ~3300 cm (N–H) confirm thiourea functionality.

- XRD : Crystal structures of related thioureas reveal intramolecular hydrogen bonds (N–H⋯S/O) stabilizing planar thiourea cores .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Thiourea derivatives are typically soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability assays under acidic/basic conditions (pH 2–12) and thermal gravimetric analysis (TGA) up to 200°C are recommended. For example, 1-ethyl-3-phenylthiourea shows decomposition above 150°C .

Advanced Research Questions

Q. How does the trifluoroethyl group influence electronic properties and reactivity in comparison to non-fluorinated analogs?

- Methodological Answer : The CF group is strongly electron-withdrawing, reducing basicity of adjacent amines (pK shifts by ~1–2 units) and enhancing resistance to oxidation. Computational studies (DFT) on similar compounds show increased electrophilicity at the thiocarbonyl sulfur, favoring nucleophilic attacks . Comparative kinetic studies with ethyl/phenyl analogs can quantify reactivity differences.

Q. What mechanistic pathways govern its participation in catalytic or coordination chemistry (e.g., metal complexation)?

- Methodological Answer : Thioureas act as ligands via sulfur and nitrogen donors. For example, 1-(acyl/aroyl)-3-substituted thioureas form stable complexes with Cu(II) and Ag(I), characterized by UV-Vis and cyclic voltammetry. Reaction mechanisms often involve thiourea → metal charge transfer, with rate constants dependent on substituent electronic effects .

Q. How can structural modifications (e.g., substituent variation) enhance biological activity or selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies on thioureas reveal that:

- Electron-withdrawing groups (e.g., CF) enhance antimicrobial activity by increasing membrane permeability.

- Bulky substituents (e.g., cyclohexyl) improve selectivity for enzyme targets like urease .

- Example : 1-Cyclohexyl-3-phenylthiourea derivatives show 10-fold higher inhibition of Helicobacter pylori urease than simpler analogs .

Q. What contradictions exist in reported synthetic yields or biological data, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 70–94% for similar routes) may arise from trace moisture or incomplete purification. Reproducibility can be improved using anhydrous solvents and inert atmospheres. For biological data, standardized assays (e.g., MIC for antimicrobial studies) and controls for cytotoxicity (e.g., MTT assays) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.